molecular formula C4H8FNO2 B13195557 Methyl (S)-3-Amino-2-fluoropropanoate

Methyl (S)-3-Amino-2-fluoropropanoate

Cat. No.: B13195557
M. Wt: 121.11 g/mol
InChI Key: WOVBJOLECSYCJY-VKHMYHEASA-N
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Description

Methyl (2S)-3-amino-2-fluoropropanoate is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-amino-2-fluoropropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropropanoic acid and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the esterification process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Methyl (2S)-3-amino-2-fluoropropanoate may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S)-3-amino-2-fluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl (2S)-3-amino-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a fluorine atom.

    Methyl 3-amino-2-chloropropanoate: Contains a chlorine atom instead of fluorine.

    Methyl 3-amino-2-bromopropanoate: Contains a bromine atom instead of fluorine.

Uniqueness

Methyl (2S)-3-amino-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

methyl (2S)-3-amino-2-fluoropropanoate

InChI

InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3/t3-/m0/s1

InChI Key

WOVBJOLECSYCJY-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CN)F

Canonical SMILES

COC(=O)C(CN)F

Origin of Product

United States

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